molecular formula C16H21NO2 B10775456 Ramelteon-d5

Ramelteon-d5

Cat. No.: B10775456
M. Wt: 264.37 g/mol
InChI Key: YLXDSYKOBKBWJQ-ZDENUIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ramelteon-d5: is a deuterated form of Ramelteon, a potent and highly selective melatonin receptor agonist. It is primarily used for research purposes, particularly in the study of insomnia. This compound is labeled with deuterium, which makes it useful in various scientific studies, including pharmacokinetic and metabolic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ramelteon-d5 involves a six-step asymmetric approach starting from a monocyclic 3-hydroxyacetophenone derivative. The tricyclic core of Ramelteon is assembled using iridium-catalyzed O-vinylation and rhodium-catalyzed vinyl ether annulation through directed C-H bond activation. Chirality is introduced with the enantioselective reduction of an α, β-unsaturated nitrile moiety under hydrosilylation conditions using a copper(II) catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency catalysts and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ramelteon-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ramelteon-d5 is extensively used in scientific research, including:

Mechanism of Action

Ramelteon-d5 exerts its effects by mimicking melatonin, a naturally occurring hormone responsible for regulating the circadian rhythm. It has a high affinity for melatonin receptors MT1 and MT2, located in the brain’s suprachiasmatic nuclei. By binding to these receptors, this compound helps regulate the sleep-wake cycle, promoting sleep onset and maintaining circadian rhythm .

Comparison with Similar Compounds

Uniqueness: Ramelteon-d5 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide stability and allow for precise tracking in biological systems, making it a valuable tool in scientific research .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

264.37 g/mol

IUPAC Name

2,2,3,3,3-pentadeuterio-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide

InChI

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1/i1D3,2D2

InChI Key

YLXDSYKOBKBWJQ-ZDENUIFTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3

Canonical SMILES

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3

Origin of Product

United States

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